1-(Benzenesulfonyl)-3-(3-methoxypropyl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-(3-methoxypropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c1-16-9-5-8-12-11(17)13-18(14,15)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUPMKMVJWHLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-3-(3-methoxypropyl)thiourea typically involves the reaction of benzenesulfonyl chloride with 3-methoxypropylamine to form the corresponding sulfonamide. This intermediate is then reacted with thiourea under suitable conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve better control over reaction parameters, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-3-(3-methoxypropyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Amines and thiols.
Substitution: Various substituted sulfonamides and thioureas.
Scientific Research Applications
1-(Benzenesulfonyl)-3-(3-methoxypropyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-3-(3-methoxypropyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, leading to inhibition or modulation of their activity. The benzenesulfonyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea derivatives vary significantly in biological activity, solubility, and electronic properties depending on substituents. Below is a comparative analysis of 1-(Benzenesulfonyl)-3-(3-methoxypropyl)thiourea with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Comparisons
Electronic Effects :
- The benzenesulfonyl group in the target compound is more electron-withdrawing than benzoyl or aryl substituents, which may enhance its electrophilicity and binding to biological targets .
- In contrast, adamantyl-pyrazolyl thioureas (e.g., compound from ) exhibit bulky hydrophobic groups that improve membrane penetration, contributing to their potent anti-MRSA activity .
Solubility and LogP :
- The 3-methoxypropyl chain likely increases aqueous solubility compared to purely aromatic substituents (e.g., 3-fluorophenyl or adamantyl groups). However, its LogP is expected to be lower than 1-benzoyl-3-(3-fluorophenyl)thiourea (LogP = 3.75), which has higher lipophilicity due to the fluorine atom and benzoyl group .
Biological Activity: Antimicrobial Activity: Adamantyl-pyrazolyl thioureas show superior activity against MRSA compared to benzoyl or benzenesulfonyl analogs, attributed to their optimized hydrophobic interactions . Anticancer Potential: Fluorinated benzoyl thioureas (e.g., 1-benzoyl-3-(3-fluorophenyl)thiourea) demonstrate moderate cytotoxicity, while the target compound’s benzenesulfonyl group may target sulfa drug-binding enzymes like dihydropteroate synthase .
Synthetic Accessibility :
- The synthesis of benzenesulfonyl thioureas typically involves reacting benzenesulfonyl chloride with thiourea derivatives under basic conditions . This method contrasts with pyrazolyl thioureas, which require multi-step coupling reactions to introduce heterocyclic groups .
Biological Activity
1-(Benzenesulfonyl)-3-(3-methoxypropyl)thiourea is a compound of considerable interest due to its diverse biological activities. Thioureas, in general, are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, supported by data tables, research findings, and case studies.
Structure and Properties
This compound has a molecular formula of C12H15N2O2S and a molecular weight of 253.33 g/mol. The structure incorporates a benzenesulfonyl group and a methoxypropyl chain, which contribute to its biological activity.
Antimicrobial Activity
Research has indicated that thioureas exhibit significant antimicrobial properties. A study evaluating various sulfonyl thioureas found that many derivatives demonstrated remarkable antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.78 to 3.125 μg/mL, indicating potent activity against bacterial strains .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 1 | 0.78 | C. difficile |
| 2 | 1.56 | B. subtilis |
| 3 | 3.125 | S. aureus |
Anticancer Activity
The anticancer potential of thioureas has been extensively studied, particularly in the context of breast cancer. A series of compounds derived from thiourea scaffolds were tested against various cancer cell lines, including MCF-7 and MDA-MB-468. The results showed that certain thiourea derivatives exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| A | 10 | MCF-7 |
| B | 15 | MDA-MB-468 |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Research indicates that thioureas can inhibit key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV .
- Cell Cycle Arrest : Some studies have suggested that thioureas may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Antibacterial Efficacy : A study conducted on a series of thiourea derivatives demonstrated that compounds with similar structures to this compound exhibited strong antibacterial activity against S. aureus, with MIC values comparable to established antibiotics .
- Anticancer Screening : In vitro assays revealed that certain derivatives led to significant growth inhibition in breast cancer cell lines, highlighting the potential of thioureas as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
